molecular formula C9H16N4 B1524981 2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine CAS No. 1334148-97-8

2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Cat. No. B1524981
CAS RN: 1334148-97-8
M. Wt: 180.25 g/mol
InChI Key: XXCAWUPUVSNZBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . The new compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve the replacement of a quinoxalin-6-yl moiety with a [1,2,4]triazolo [1,5-a]pyridin-6-yl moiety, insertion of a methyleneamino linker, and a o-F substituent in the phenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various techniques. For example, the IR absorption spectra of some compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .

Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

1,2,4-Triazolo[1,5-a]pyridine derivatives have been studied for their potential as anticancer agents. They act on various biological targets such as tubulin, LSD1, and CDK2, exhibiting potent antitumor activities . For instance, a specific derivative demonstrated significant cytotoxicity against MCF-7 breast cancer cells .

Pharmaceutical Chemistry: Cardiovascular and Diabetes Treatment

These compounds are also utilized in the treatment of cardiovascular disorders and type 2 diabetes. Their ability to modulate various biological pathways makes them valuable in developing new therapeutic agents for these chronic conditions .

Antimicrobial and Antiviral Applications

The triazolo[1,5-a]pyridine core is found in structures with antibacterial, antifungal, and antiviral activities. Some derivatives have shown promising results in combating pathogenic microorganisms, making them potential candidates for new antimicrobial and antiviral drugs .

Material Sciences: Functional Materials

In material sciences, these compounds have applications due to their unique structural properties. They can be used to create functional materials with specific electronic or photonic properties, which are valuable in various technological applications .

Sustainable Chemistry: Eco-Friendly Synthesis

Researchers have developed eco-friendly methods to synthesize 1,2,4-triazolo[1,5-a]pyridines using microwave irradiation. This catalyst-free and additive-free approach is significant for sustainable chemistry practices .

Biological Research: Enzyme Inhibition

The triazolo[1,5-a]pyridine derivatives are known to act as inhibitors for enzymes like RORγt, PHD-1, JAK1, and JAK2. These enzymes are involved in numerous biological processes, and their inhibition can lead to important insights into disease mechanisms and treatments .

Agricultural Chemistry: Pest Control

In agriculture, these compounds can be incorporated into pest control strategies. Their biological activity against certain pests makes them suitable for developing new types of pesticides that are more effective and potentially less harmful to the environment .

Chemical Research: Tandem Reactions and Late-Stage Functionalization

The compound’s ability to undergo tandem reactions and late-stage functionalization demonstrates its synthetic utility. This makes it a valuable tool in chemical research for creating complex molecules with high precision .

Future Directions

The future directions for the study of “2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine” and similar compounds could involve further exploration of their antimicrobial and antiviral properties . Additionally, the development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

properties

IUPAC Name

2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-6(2)9-11-8-4-3-7(10)5-13(8)12-9/h6-7H,3-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCAWUPUVSNZBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN2CC(CCC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Reactant of Route 2
2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Reactant of Route 3
2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Reactant of Route 4
2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Reactant of Route 5
2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Reactant of Route 6
2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine

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